[1,1'-Biphenyl]-4-carboxamide, N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-

Catalog No.
S528043
CAS No.
M.F
C24H25ClN2O
M. Wt
392.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-4-carboxamide, N-[1-(4-chloropheny...

Product Name

[1,1'-Biphenyl]-4-carboxamide, N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-

IUPAC Name

N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-4-phenylbenzamide

Molecular Formula

C24H25ClN2O

Molecular Weight

392.9 g/mol

InChI

InChI=1S/C24H25ClN2O/c1-27(2)17-16-23(20-12-14-22(25)15-13-20)26-24(28)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-15,23H,16-17H2,1-2H3,(H,26,28)

InChI Key

JXJCJZNVWYQHIF-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

FL104; FL 104; FL-104.

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Description

The exact mass of the compound N-[1-(4-chlorophenyl)-3-dimethylaminopropyl]-4-phenylbenzamide is 392.1655 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound [1,1'-Biphenyl]-4-carboxamide, N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]- is an organic molecule featuring a biphenyl structure with a carboxamide functional group and a side chain that includes a chlorophenyl and a dimethylamino group. This unique arrangement of functional groups contributes to its potential applications in various fields, including medicinal chemistry and materials science.

  • Substitution Reactions: The presence of the dimethylamino group allows for nucleophilic substitution reactions, where it can act as a nucleophile.
  • Oxidation and Reduction: The carboxamide group can undergo reduction to form amines, while oxidation may convert the amine to nitroso or nitro derivatives.
  • Coupling Reactions: The biphenyl moiety can participate in cross-coupling reactions, such as Suzuki or Heck reactions, which are valuable in synthesizing more complex organic compounds.

Research indicates that compounds similar to [1,1'-Biphenyl]-4-carboxamide exhibit various biological activities, including:

  • Anticancer Properties: Some biphenyl derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity: Certain structural analogs show potential as antimicrobial agents.
  • Receptor Modulation: The compound's ability to interact with specific receptors suggests possible applications in drug development targeting neurological disorders.

The synthesis of [1,1'-Biphenyl]-4-carboxamide, N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]- typically involves several steps:

  • Formation of the Biphenyl Core: This can be achieved through methods like the Suzuki coupling reaction between appropriate aryl halides and boronic acids.
  • Introduction of the Carboxamide Group: This is often done using an amide coupling reaction between a carboxylic acid and an amine.
  • Side Chain Attachment: The chlorophenyl and dimethylamino groups can be introduced via alkylation or nucleophilic substitution reactions.

The compound has potential applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Material Science: Its unique structure may be useful in the synthesis of advanced materials with specific electronic or optical properties.
  • Chemical Research: It can act as a building block for further synthetic explorations in organic chemistry.

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that it may interact with various enzymes and receptors, influencing pathways related to cell growth and apoptosis. Further studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with [1,1'-Biphenyl]-4-carboxamide. Here is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
2-Aminobiphenyl2-AminobiphenylContains an amino group; lacks carboxamide functionality.
4-Aminobiphenyl4-AminobiphenylSimilar amino group but different position; no additional functional groups.
2'-Amino-[1,1'-biphenyl]-4-carboxylic acid2'-Amino-[1,1'-biphenyl]-4-carboxylic acidContains both amino and carboxylic acid groups; lacks the dimethylamino side chain.

Uniqueness

The unique combination of the biphenyl core with both carboxamide and dimethylamino functionalities distinguishes [1,1'-Biphenyl]-4-carboxamide from its analogs. This dual functionality enables participation in diverse

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

392.1655411 g/mol

Monoisotopic Mass

392.1655411 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

FL104

Dates

Modify: 2024-02-18
1: Lehmann F, Currier EA, Clemons B, Hansen LK, Olsson R, Hacksell U, Luthman K. Novel and potent small-molecule urotensin II receptor agonists. Bioorg Med Chem. 2009 Jul 1;17(13):4657-65. doi: 10.1016/j.bmc.2009.04.062. PubMed PMID: 19481466.
2: Lehmann F, Lake L, Currier EA, Olsson R, Hacksell U, Luthman K. Design, parallel synthesis and SAR of novel urotensin II receptor agonists. Eur J Med Chem. 2007 Feb;42(2):276-85. PubMed PMID: 17112638.

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